molecular formula C17H13Br3Cl3N3OS B12008567 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide CAS No. 406915-57-9

3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide

Katalognummer: B12008567
CAS-Nummer: 406915-57-9
Molekulargewicht: 653.4 g/mol
InChI-Schlüssel: ZTRMTHAQUDHGJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide involves multiple steps, including the reaction of 2,6-dibromo-4-methylaniline with carbon disulfide to form the corresponding carbothioyl derivative. This intermediate is then reacted with 2,2,2-trichloroethylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

3-BR-N-(2,2,2-Tri-CL-1-(((2,6-DI-BR-4-ME-anilino)carbothioyl)amino)ET)benzamide can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

406915-57-9

Molekularformel

C17H13Br3Cl3N3OS

Molekulargewicht

653.4 g/mol

IUPAC-Name

3-bromo-N-[2,2,2-trichloro-1-[(2,6-dibromo-4-methylphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H13Br3Cl3N3OS/c1-8-5-11(19)13(12(20)6-8)24-16(28)26-15(17(21,22)23)25-14(27)9-3-2-4-10(18)7-9/h2-7,15H,1H3,(H,25,27)(H2,24,26,28)

InChI-Schlüssel

ZTRMTHAQUDHGJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)Br)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.